molecular formula C10H16ClNO B1305236 3-(1-(Dimethylamino)ethyl)phenol hydrochloride CAS No. 5441-61-2

3-(1-(Dimethylamino)ethyl)phenol hydrochloride

Cat. No. B1305236
CAS RN: 5441-61-2
M. Wt: 201.69 g/mol
InChI Key: HYSDCAISHZHIRV-UHFFFAOYSA-N
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Description

3-(1-(Dimethylamino)ethyl)phenol hydrochloride (DMPH) is a type of phenol derivative that is widely used in scientific research. It has a wide range of applications, including in the synthesis of pharmaceuticals, in biochemical and physiological studies, and in laboratory experiments.

Scientific Research Applications

Pharmacological Research Tools

One study identified a compound structurally related to "3-(1-(Dimethylamino)ethyl)phenol hydrochloride," specifically 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954), as a nonpeptidic agonist of the urotensin-II receptor. This compound, due to its selectivity and druglike properties, is highlighted for its utility as a pharmacological research tool and a potential drug lead (Croston et al., 2002).

Organic Synthesis Applications

Research on "this compound" derivatives extends to organic synthesis, where related compounds have been utilized as catalysts and intermediates. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols and phenols, demonstrating the compound's versatility in facilitating chemical reactions under mild conditions (Liu et al., 2014).

Nonlinear Optical Materials

Compounds related to "this compound" have been explored for their nonlinear optical properties, which are critical in the development of optical devices. A specific derivative was investigated using the z-scan technique, showing a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity. This property makes it a potential candidate for optical limiters and other device applications (Rahulan et al., 2014).

Mechanism of Action

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

3-[1-(dimethylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSDCAISHZHIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388694
Record name AC1MHOQI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5441-61-2
Record name Phenol, 3-[1-(dimethylamino)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5441-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 21223
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC21223
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AC1MHOQI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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